N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

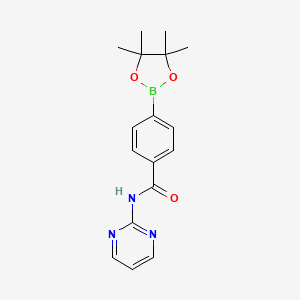

N-(Pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure comprises a pyrimidine ring linked via an amide bond to a benzamide scaffold bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This compound is of interest in medicinal chemistry and materials science due to the boronic ester’s role in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of biaryl structures critical in drug development and organic electronics .

Properties

Molecular Formula |

C17H20BN3O3 |

|---|---|

Molecular Weight |

325.2 g/mol |

IUPAC Name |

N-pyrimidin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)13-8-6-12(7-9-13)14(22)21-15-19-10-5-11-20-15/h5-11H,1-4H3,(H,19,20,21,22) |

InChI Key |

VXWIOPIIVPUSED-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-bromoaniline with benzoyl chloride under basic conditions.

Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 2-chloropyrimidine in the presence of a base.

Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane moiety through a palladium-catalyzed cross-coupling reaction between the pyrimidinyl-benzamide intermediate and bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Boronic acids and their derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits properties that make it a candidate for drug development. Its structure allows for interactions with biological targets relevant to various diseases.

Anticancer Activity

Research indicates that compounds containing boron have potential anticancer properties. The incorporation of the dioxaborolane moiety in this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can disrupt cancer cell proliferation by targeting specific signaling pathways involved in tumorigenesis .

Neurological Disorders

The pyrimidine ring is known for its neuroprotective effects. Compounds like this compound may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. This could be particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biological Research

The compound's unique structural features allow it to be utilized in various biological studies.

Enzyme Inhibition Studies

The dioxaborolane group is known to interact with enzymes via boron coordination chemistry. This interaction can be exploited to study enzyme kinetics and inhibition mechanisms in biochemical pathways relevant to metabolism and disease . For instance, research into the inhibition of specific kinases or phosphatases could reveal insights into cellular signaling processes.

Drug Delivery Systems

Due to its chemical properties, this compound can be investigated as a component of drug delivery systems. Its ability to form stable complexes with therapeutic agents could improve the solubility and bioavailability of poorly soluble drugs .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science.

Organic Electronics

The electronic properties of compounds containing boron are being explored for applications in organic electronics. This compound could potentially serve as a building block for organic semiconductors or photovoltaic devices due to its favorable electronic characteristics .

Data Tables

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of similar boron-containing compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the disruption of cellular signaling pathways involved in growth and survival.

Case Study 2: Neuroprotection

Research on pyrimidine derivatives showed promising results in protecting neuronal cells from amyloid-beta-induced toxicity. The findings suggest that modifications similar to those found in this compound could enhance neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The dioxaborolane moiety is particularly important for its ability to form reversible covalent bonds with nucleophilic sites on biomolecules, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Heterocyclic vs. Aromatic Substituents: The pyrimidin-2-yl group (hypothetical target compound) differs from pyridin-2-yl (CAS 1383385-64-5) by an additional nitrogen atom in the heterocycle.

Synthetic Yields and Methods :

- Suzuki-Miyaura coupling is a common route for introducing the pinacol boronate group. For example, (R)-N-(1-phenylethyl)-4-bromo-N-(1-phenylethyl)benzamide was coupled with B2Pin2 using PdCl2(dppf)/KOAc to yield 54% of the boronate .

- Lower yields (e.g., 33–58% in ) are attributed to steric hindrance from bulky substituents or competing side reactions.

Biological and Material Applications: Tubulin Inhibition: The tert-butylphenyl analog demonstrated 50% yield in synthesizing tubulin-binding agents, highlighting its role in anticancer drug discovery . Kinase Inhibition: Pyrimidin-2-amine derivatives (e.g., CAS 1218791-44-6) are precursors for diaminopyrimidine-based EGFR inhibitors, with IC50 values in the nanomolar range . Cross-Coupling Utility: The pyridinyl variant (CAS 1383385-64-5) is widely used to construct biaryl motifs in pharmaceuticals and OLED materials .

Key Research Findings

- Medicinal Chemistry : Derivatives with extended alkyl chains (e.g., 5-phenylpentyl) show enhanced blood-brain barrier penetration, making them candidates for CNS therapies .

- Material Science : Boronate-functionalized benzamides serve as intermediates in synthesizing conjugated polymers for optoelectronic devices .

- Synthetic Challenges : Steric bulk in tert-butylphenyl or chloropropyl derivatives reduces coupling efficiency, necessitating optimized catalysts (e.g., PdCl2(dppf)) .

Biological Activity

N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a dioxaborolane moiety. Its molecular formula is and it has a molecular weight of approximately 297.16 g/mol. The presence of the dioxaborolane group is significant for its reactivity and potential interactions in biological systems.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated an EC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines .

The biological activity is often attributed to the compound's ability to inhibit specific kinases involved in cell proliferation and survival pathways. Inhibitors targeting the epidermal growth factor receptor (EGFR) have shown promise in treating non-small cell lung cancer (NSCLC), with IC50 values indicating effective inhibition at nanomolar concentrations . The dioxaborolane moiety may enhance binding affinity due to its ability to form hydrogen bonds with target proteins.

Case Studies

- In Vitro Studies : A study on related compounds showed that modifications in the pyrimidine ring significantly influenced their antiproliferative potency. For example, the introduction of polar functionalities improved solubility but required careful balancing with metabolic stability .

- In Vivo Efficacy : Preclinical studies highlighted the compound's potential in vivo efficacy against xenograft models of cancer. Dosing regimens were optimized based on pharmacokinetic profiles that indicated favorable absorption and distribution characteristics .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its therapeutic application:

- Solubility : Moderate solubility was reported, which can affect bioavailability .

- Metabolic Stability : Studies indicate that while some derivatives are metabolically stable in human liver microsomes, others show rapid degradation .

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 297.16 g/mol | Varies |

| EC50 (Cancer Cell Lines) | Low micromolar range | Varies |

| Solubility | Moderate | Varies |

| Metabolic Stability | Variable; some stable in liver microsomes | Variable |

Q & A

Q. What are the optimal synthetic routes for N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide using Suzuki-Miyaura cross-coupling?

The compound can be synthesized via Suzuki-Miyaura coupling, leveraging its boronate ester moiety. Key steps include:

- Coupling agents : Use palladium catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in THF/H₂O mixtures .

- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres .

- Purification : Automated column chromatography (silica gel, hexane/EtOAc gradient) yields pure products (39–58% yield) .

- Critical parameters : Monitor stoichiometry of boronate and aryl halide partners to minimize by-products like homocoupling .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structural integrity?

- NMR/IR : Analyze characteristic peaks (e.g., boronate B-O at ~1370 cm⁻¹ in IR; pyrimidine protons at δ 8.5–9.0 ppm in ¹H NMR) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 341.163 for derivatives) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Apply twin refinement for high-symmetry space groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or purity across different batches?

- Analytical troubleshooting : Compare HPLC retention times or TLC profiles to identify impurities (e.g., unreacted boronate precursors) .

- Recrystallization : Optimize solvent systems (e.g., EtOH/H₂O) to improve purity >97% .

- Mechanistic studies : Use kinetic experiments to assess side reactions (e.g., hydrolysis of boronate esters under acidic conditions) .

Q. What strategies enable the application of this compound in functional materials (e.g., sensors)?

- Pyrene derivatives : Attach fluorophores (e.g., pyrene) via amide linkages to create probes for lactate detection. Electrochemical impedance spectroscopy (EIS) quantifies binding events .

- Surface functionalization : Immobilize the compound on graphene foam via π-π stacking for quantum capacitance-based sensing .

Q. How can computational methods predict reactivity or guide structural modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.